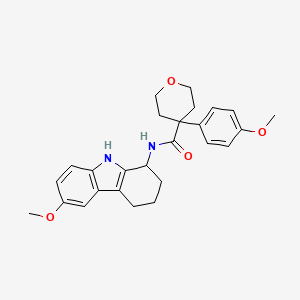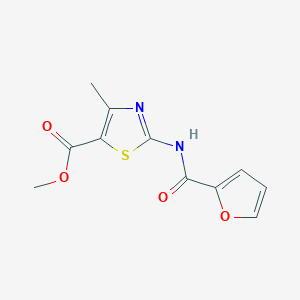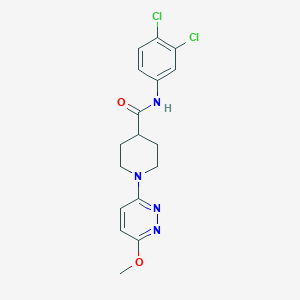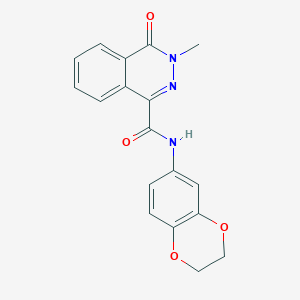![molecular formula C13H9Cl2N5O2S B15103334 2,5-dichloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B15103334.png)
2,5-dichloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dichloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a complex organic compound that features a tetrazole ring, a benzenesulfonamide group, and two chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide typically involves the formation of the tetrazole ring followed by its attachment to the benzenesulfonamide moiety. One common method involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-(1H-tetrazol-1-yl)aniline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-dichloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate.
Oxidation and Reduction: These reactions may require specific catalysts or reagents like palladium on carbon (Pd/C) for hydrogenation.
Coupling Reactions: Often involve palladium-catalyzed cross-coupling reactions using reagents like aryl halides and boronic acids.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atoms with an amine would yield a corresponding amine derivative, while coupling reactions could produce biaryl compounds.
Applications De Recherche Scientifique
2,5-dichloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting enzymes or receptors involved in inflammation or cancer.
Materials Science: The tetrazole ring’s electron-rich nature makes it useful in the design of energetic materials and coordination polymers.
Biological Studies: The compound can be used as a probe to study biological pathways involving sulfonamides and tetrazoles.
Mécanisme D'action
The mechanism of action of 2,5-dichloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is not fully understood. it is believed to interact with specific molecular targets through hydrogen bonding and π-π stacking interactions. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzyme active sites or receptor binding pockets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-dichlorobenzenesulfonamide: Lacks the tetrazole ring, making it less versatile in terms of biological activity.
N-(2-tetrazolyl)benzenesulfonamide: Similar structure but without the chlorine atoms, which may affect its reactivity and binding properties.
Tetrazole derivatives: Compounds like losartan and candesartan, which are used as angiotensin II receptor blockers.
Uniqueness
2,5-dichloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is unique due to the presence of both the tetrazole ring and the dichlorobenzenesulfonamide moiety. This combination provides a balance of electron-donating and electron-withdrawing properties, enhancing its potential for diverse applications in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C13H9Cl2N5O2S |
|---|---|
Poids moléculaire |
370.2 g/mol |
Nom IUPAC |
2,5-dichloro-N-[2-(tetrazol-1-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C13H9Cl2N5O2S/c14-9-5-6-10(15)13(7-9)23(21,22)17-11-3-1-2-4-12(11)20-8-16-18-19-20/h1-8,17H |
Clé InChI |
IQEGXKWBFRJFSJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)N3C=NN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(acetylamino)-1H-indol-1-yl]-N-(pyridin-2-yl)acetamide](/img/structure/B15103267.png)


![N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B15103284.png)


![N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide](/img/structure/B15103309.png)
![1,3-dimethyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B15103311.png)

![N'-[(Z)-(2-chlorophenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B15103335.png)
![5-Methyl-3-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}-1,2,4-oxadiazole](/img/structure/B15103338.png)
![morpholin-4-yl[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B15103340.png)
